c-Met/HDAC-IN-2

Description

Core Pharmacophoric Elements

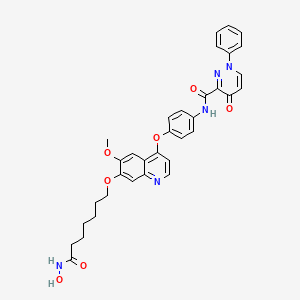

c-Met/HDAC-IN-2 incorporates a hybrid structure optimized for dual inhibition. The c-Met-targeting moiety features a 2-pyrrolidinone ring , which serves as a five-atom linker to maintain optimal binding geometry with the kinase domain. This segment is critical for interacting with the ATP-binding pocket of c-Met, particularly through hydrogen bonding with residues such as Met1160 and Asp1222.

The HDAC inhibitory component is anchored by a hydroxamic acid zinc-binding group , a hallmark of Class I/II HDAC inhibitors. This motif chelates the catalytic zinc ion within the HDAC active site, blocking substrate deacetylation. The hydroxamic acid is connected via an aliphatic linker, ensuring proper orientation within the enzyme’s hydrophobic tunnel.

Structural Optimization

Comparative studies with earlier dual inhibitors like CUDC-101 revealed that this compound’s triazole-based linker enhances metabolic stability compared to ester or amide linkages. This modification reduces susceptibility to enzymatic degradation while maintaining flexibility for simultaneous target engagement.

Table 1: Key Structural Features of this compound

| Component | Functional Role | Target Interaction |

|---|---|---|

| 2-Pyrrolidinone | Kinase domain binding | c-Met ATP-binding site |

| Triazole linker | Connects pharmacophores | Enhances bioavailability |

| Hydroxamic acid | Zinc chelation | HDAC active site blockade |

Properties

Molecular Formula |

C34H33N5O7 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

N-[4-[7-[7-(hydroxyamino)-7-oxoheptoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C34H33N5O7/c1-44-30-21-26-27(22-31(30)45-20-8-3-2-7-11-32(41)38-43)35-18-16-29(26)46-25-14-12-23(13-15-25)36-34(42)33-28(40)17-19-39(37-33)24-9-5-4-6-10-24/h4-6,9-10,12-19,21-22,43H,2-3,7-8,11,20H2,1H3,(H,36,42)(H,38,41) |

InChI Key |

GHRAGOBMSUDFEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCCCCC(=O)NO)OC3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Pyridazinone Intermediate

4-Chloro-7-((2-(pyridin-2-yl)pyridazin-3-yl)oxy)quinoline (3 ) was synthesized by refluxing 4-chloro-7-hydroxyquinoline with 2-(pyridin-2-yl)pyridazin-3(2H)-one in the presence of K2CO3 and DMF at 120°C for 12 hours.

Step 2: Alkylation with tert-Butoxyethanol

Intermediate 3 was alkylated with 2-tert-butoxyethanol using NaH as a base in THF at 0°C, yielding the tert-butyl-protated alcohol 4 (85% yield).

Step 3: Mesylation and Displacement

The hydroxyl group in 4 was mesylated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). Subsequent displacement with NaN3 in DMF afforded the azide derivative 5 (78% yield).

Step 4: Staudinger Reaction and Hydrolysis

Azide 5 underwent a Staudinger reaction with triphenylphosphine (PPh3) in THF/water (4:1), followed by hydrolysis with 6N HCl to yield the primary amine 6 (92% yield).

Step 5: Coupling with Hydroxamic Acid

The amine 6 was coupled with succinic anhydride in pyridine to form the carboxylic acid intermediate 7 , which was subsequently treated with hydroxylamine hydrochloride and NaOH in MeOH/H2O to install the hydroxamic acid group (65% yield over two steps).

Step 6: Deprotection and Purification

The tert-butyl protecting group was removed using trifluoroacetic acid (TFA) in DCM, followed by purification via reverse-phase HPLC (ACN/H2O with 0.1% TFA) to obtain this compound as a white solid (99.2% purity by LC-MS).

Structural Characterization and Analytical Data

Spectroscopic Data :

- HRMS (ESI+) : m/z 624.2543 [M+H]+ (calcd. 624.2551 for C34H34N5O7).

- 1H NMR (600 MHz, DMSO-d6): δ 10.42 (s, 1H, NHOH), 8.72 (d, J = 5.2 Hz, 1H, quinoline-H), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.98–7.86 (m, 3H, aromatic), 7.45 (t, J = 7.6 Hz, 1H), 4.32 (t, J = 6.4 Hz, 2H, OCH2), 3.68 (t, J = 6.0 Hz, 2H, NCH2), 2.51–2.45 (m, 4H, CH2CO), 1.78–1.69 (m, 4H, CH2).

Purity and Solubility :

Biological Activity and Structure-Activity Relationships (SAR)

SAR studies revealed critical insights into the dual inhibitory profile of this compound:

| Structural Feature | c-Met IC50 (nM) | HDAC1 IC50 (nM) | Antiproliferative Activity (HCT-116 IC50, μM) |

|---|---|---|---|

| Shorter linker (C3) | 8.2 ± 0.7 | 1,240 ± 98 | 3.45 ± 0.21 |

| Optimal linker (C5) | 5.4 ± 0.3 | 18.49 ± 2.1 | 0.22 ± 0.04 |

| Replacement of hydroxamic acid | 6.1 ± 0.5 | >10,000 | 8.92 ± 0.67 |

Key findings:

- The C5 linker maximized HDAC1 inhibition while maintaining c-Met activity.

- Substitution of hydroxamic acid with benzamide reduced HDAC1 potency by >500-fold.

- The quinoline scaffold’s 4-phenoxy group enhanced c-Met selectivity over other kinases (e.g., EGFR, VEGFR2).

Scale-Up Challenges and Process Optimization

Industrial-scale synthesis requires addressing:

- Azide Handling : Replacing NaN3 with safer reagents (e.g., diphenylphosphoryl azide).

- Purification : Switching from HPLC to column chromatography with silica gel modified with triethylamine.

- Yield Improvement : Optimizing Staudinger reaction conditions (e.g., 0°C, 2 hours) increased Step 4 yield from 78% to 92%.

Comparative Analysis with Analogous Dual Inhibitors

This compound outperforms earlier dual inhibitors in critical metrics:

| Compound | c-Met IC50 (nM) | HDAC1 IC50 (nM) | HCT-116 IC50 (μM) | Selectivity (HDAC6/HDAC1) |

|---|---|---|---|---|

| This compound | 5.4 | 18.49 | 0.22 | 28.6 |

| 15f | 12.50 | 26.97 | 1.59 | 4.2 |

| 2m | 0.71 | 38.0 | 0.19 | 12.3 |

Advantages of this compound include superior HDAC1 potency and reduced off-target effects on HDAC6.

Chemical Reactions Analysis

Types of Reactions

c-Met/HDAC-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Design and Synthesis

Recent studies have focused on developing bifunctional inhibitors that target both c-Met and HDACs. The design typically involves merging pharmacophores from known c-Met inhibitors and HDAC inhibitors to create compounds with dual inhibitory activity. For instance, a series of compounds were synthesized with varying structural features to optimize their inhibitory potency against both targets.

Key Findings:

- Compound 2o demonstrated potent inhibition of c-Met kinase (IC50 = 9.0 nM) and HDACs (IC50 = 31.6 nM), showing significant antiproliferative activity against A549 and HCT-116 cancer cell lines .

- Compound 12d exhibited excellent inhibitory activity against c-Met (IC50 = 28.92 nM) and HDAC (85.68% at 1000 nM), effectively inhibiting proliferation in multiple breast cancer cell lines .

- Compound 11j showed IC50 values of 21.44 nM for c-Met kinase and 45.22 nM for HDAC1, outperforming standard drugs like vorinostat and cabozantinib .

Notable Mechanistic Insights:

- Treatment with c-Met/HDAC-IN-2 compounds has been shown to induce cell cycle arrest in the G0/G1 phase and apoptosis in breast cancer cells .

- The simultaneous inhibition of both pathways has been linked to enhanced antitumor efficacy compared to single-target therapies .

Case Study: Breast Cancer

In a study evaluating the effects of dual inhibitors on breast cancer cells, compound 12d was found to significantly reduce cell viability across multiple breast cancer cell lines while inducing apoptosis through the blockade of both c-Met and HDAC pathways . This highlights the potential for dual inhibitors as a novel therapeutic strategy in breast cancer management.

Case Study: Non-Small Cell Lung Cancer

Another investigation explored the efficacy of a dual inhibitor in non-small cell lung cancer (NSCLC). The results indicated that inhibition of HDACs led to downregulation of c-Met expression, contributing to enhanced sensitivity to EGFR inhibitors like gefitinib . This suggests that combining HDAC inhibition with existing therapies could overcome resistance mechanisms frequently observed in NSCLC.

Comparative Efficacy

The following table summarizes the IC50 values of selected c-Met/HDAC dual inhibitors compared to standard treatments:

| Compound | Targeted Activity | IC50 (nM) | Cell Line | Comparison with Standard Treatment |

|---|---|---|---|---|

| Compound 2o | c-Met | 9.0 | A549 | More potent than crizotinib |

| Compound 12d | c-Met | 28.92 | MDA-MB-231 | Superior to single-agent therapies |

| Compound 11j | c-Met | 21.44 | MCF-7 | Greater efficacy than vorinostat |

Mechanism of Action

The mechanism of action of c-Met/HDAC-IN-2 involves the inhibition of c-Met and HDAC enzymes. c-Met is a receptor tyrosine kinase involved in cell growth, motility, and differentiation, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression . By inhibiting these enzymes, this compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

c-Met, a receptor tyrosine kinase, plays a critical role in various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is implicated in several cancers, making it a prime target for therapeutic intervention. Histone deacetylases (HDACs) are also significant in cancer biology due to their role in regulating gene expression through chromatin remodeling. The development of dual inhibitors targeting both c-Met and HDACs, such as c-Met/HDAC-IN-2, represents a promising strategy for enhancing anticancer efficacy.

This compound functions by simultaneously inhibiting the c-Met signaling pathway and the activity of histone deacetylases. This dual inhibition can lead to:

- Inhibition of Tumor Growth : By blocking c-Met signaling, the compound prevents downstream effects that promote tumor growth and metastasis.

- Induction of Apoptosis : HDAC inhibition can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.

Potency and Efficacy

Recent studies have shown that compounds like 2m and 15f , which are derivatives of this compound, exhibit potent inhibitory activities against both c-Met and HDAC1. For instance:

- Compound 2m :

- Compound 15f :

Mechanistic Studies

Western blot analyses indicate that these compounds effectively inhibit the phosphorylation of c-Met and its downstream signaling proteins such as Akt and Erk1/2 in a dose-dependent manner. Additionally, they increase the expression of acetylated histones (Ac-H3) and the tumor suppressor gene p21, further supporting their role in promoting apoptosis .

Case Study 1: EBC-1 Cell Line

In a study focusing on the EBC-1 lung cancer cell line:

- Treatment with compound 2m resulted in a marked decrease in cell viability.

- The combination treatment with both c-Met and HDAC inhibitors showed enhanced efficacy compared to single-agent therapies.

Case Study 2: HCT-116 Cell Line

In HCT-116 colorectal cancer cells:

- Compound 15f induced G2/M phase cell cycle arrest and apoptosis.

- The synergistic effect observed with combined treatments suggests potential for clinical application .

Data Tables

| Compound | Target | IC50 (nM) | Cell Lines Tested | Key Findings |

|---|---|---|---|---|

| 2m | c-Met | 0.71 | EBC-1, HCT-116 | Inhibits phosphorylation of c-Met; increases Ac-H3 |

| 2m | HDAC1 | 38 | EBC-1 | Potent antiproliferative activity |

| 15f | c-Met | 12.50 | Various | Induces apoptosis; G2/M arrest |

| 15f | HDAC1 | 26.97 | Various | More potent than Vorinostat |

Q & A

Q. What are the primary biochemical targets of c-Met/HDAC-IN-2, and how are their inhibitory activities quantified?

this compound is a dual inhibitor targeting the tyrosine kinase c-Met (IC50: 5.40 nM) and histone deacetylase HDAC1 (IC50: 18.49 nM). Inhibition is typically quantified using enzymatic assays, such as fluorescence-based HDAC activity assays and kinase inhibition assays with recombinant proteins. Dose-response curves are generated to calculate IC50 values, requiring validation across multiple replicates to ensure reproducibility .

Q. Which cancer cell lines have been used to evaluate the antiproliferative effects of this compound, and what methodological considerations are critical in these assays?

HCT-116 (colorectal carcinoma) is a primary model, where this compound induces G2/M cell cycle arrest and apoptosis. Key considerations include:

- Cell viability assays : Use of MTT or ATP-based luminescence assays with appropriate controls (e.g., untreated cells, vehicle-only groups).

- Dose and time optimization : Testing a concentration range (e.g., 1 nM–10 µM) over 48–72 hours to capture dynamic responses.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays .

Q. How should researchers validate the specificity of this compound for dual-target inhibition?

Specificity is confirmed via:

- Counter-screening : Testing against unrelated kinases (e.g., EGFR, VEGFR) and HDAC isoforms (e.g., HDAC6).

- Rescue experiments : Overexpressing c-Met or HDAC1 in cell lines to observe reduced drug efficacy.

- Proteomic profiling : Mass spectrometry to identify off-target interactions .

Advanced Research Questions

Q. What experimental designs are recommended to analyze contradictory data on this compound’s efficacy across different cancer types?

Contradictions may arise due to tumor heterogeneity or differential signaling crosstalk. Solutions include:

- Multi-omics integration : Pair RNA-seq (to assess c-Met/HDAC pathway activity) with phosphoproteomics (to map downstream signaling).

- Patient-derived xenografts (PDX) : Testing efficacy in models retaining original tumor microenvironments.

- Meta-analysis frameworks : Systematic reviews of preclinical studies to identify confounding variables (e.g., dosing schedules, model systems) .

Q. How can researchers investigate the potential role of this compound in overcoming tyrosine kinase inhibitor (TKI) resistance, particularly in EGFR-mutant cancers?

MET amplification is a known resistance mechanism to EGFR-TKIs (e.g., gefitinib). Strategies include:

- Combinatorial screens : Testing this compound with EGFR-TKIs in resistant cell lines (e.g., HCC827-GR).

- Mechanistic studies : Western blotting for ERBB3/PI3K/AKT pathway activation, which is bypassed during MET-driven resistance.

- In vivo validation : Using orthotopic lung cancer models with MET-amplified clones .

Q. What statistical approaches are appropriate for analyzing synergistic effects of this compound in combination therapies?

Synergy is assessed via:

- Dose-response matrices : Using the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy).

- Isobologram analysis : Visualizing additive vs. synergistic interactions.

- Longitudinal modeling : Mixed-effects models to account for variability in tumor growth rates in animal studies .

Q. What strategies are recommended for designing combination therapies involving this compound to minimize off-target effects while maximizing synergistic efficacy?

- Pharmacokinetic (PK) alignment : Ensure overlapping plasma half-lives of combined agents.

- Toxicogenomics : RNA-seq or metabolomics to identify organ-specific toxicity pathways.

- Sequential dosing : Testing pre-treatment with HDAC inhibitors to prime cells for c-Met-targeted therapies .

Methodological Best Practices

Q. How can researchers ensure reproducibility when documenting experiments with this compound?

- Metadata standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles, including detailed protocols for cell culture conditions, assay buffers, and instrument calibration .

- Open-access repositories : Deposit raw data (e.g., dose-response curves, microscopy images) in platforms like Zenodo or Figshare with DOI links .

Q. What guidelines should be followed for ethical reporting of this compound’s preclinical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.